5-Bromo-1-pentanesulfonic Acid Sodium Salt
Overview
Description
5-Bromo-1-pentanesulfonic Acid Sodium Salt is an organosulfur compound with the molecular formula C5H10BrNaO3S It is a sulfonate ester, characterized by the presence of a bromine atom attached to the fifth carbon of a pentane chain, which is further connected to a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromopentane-1-sulfonate typically involves the reaction of 1,5-dibromopentane with sodium metabisulfite. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonate ester . Another method involves the reaction of 5-bromopentane-1-sulfonate with 4-vinylbenzyl-N,N-dimethylamine to yield 4-vinylbenzyl-dimethylammonio pentanesulfonate .
Industrial Production Methods: Industrial production of sodium 5-bromopentane-1-sulfonate often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-pentanesulfonic Acid Sodium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as alkoxides or amines under basic conditions to replace the bromine atom with another functional group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonate group to sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to thiols.
Major Products Formed: The major products formed from these reactions include various substituted pentane derivatives, sulfonic acids, and thiols, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-1-pentanesulfonic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromopentane-1-sulfonate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonate group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Sodium 2,3-dimercaptopropane sulfonate (DMPS): Used in chelation therapy for heavy metal poisoning.
Sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS): Commonly used as an internal standard in NMR spectroscopy.
Uniqueness: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is unique due to its specific structure, which combines a bromine atom and a sulfonate group on a pentane chain. This unique combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both research and industrial applications.
Properties
Molecular Formula |
C5H10BrNaO3S |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
sodium;5-bromopentane-1-sulfonate |
InChI |
InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
RYTRESGBLJPGDE-UHFFFAOYSA-M |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CCBr.[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
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